PF-5274857 (CAS 1373615-35-0) is a highly potent, selective, and orally bioavailable small-molecule antagonist of the Smoothened (SMO) receptor, a central signal transducer in the Hedgehog (Hh) pathway . It demonstrates an in vitro IC50 of 5.8 nM and a Ki of 4.6 nM against SMO, effectively blocking downstream Gli1 transcriptional activity . Unlike first-generation natural product inhibitors, PF-5274857 is structurally optimized for high metabolic stability, favorable pharmacokinetic properties (apparent volume of distribution of 5.6 L/kg), and exceptional blood-brain barrier (BBB) penetrance. These procurement-relevant attributes make it a highly reliable precursor and reference standard for neuro-oncology, targeted pathway inhibition research, and formulation benchmarking [1].
Substituting PF-5274857 with generic SMO inhibitors like cyclopamine or first-generation clinical benchmarks like vismodegib (GDC-0449) often compromises experimental reproducibility in central nervous system (CNS) models . Cyclopamine suffers from poor aqueous solubility, chemical instability, and severe off-target toxicities that confound in vivo data. While vismodegib is a potent benchmark, its low aqueous solubility (~9.5 μg/mL) leads to non-linear pharmacokinetics at high doses, and its baseline BBB penetration is suboptimal for aggressive orthotopic brain tumor models [1]. PF-5274857 was specifically engineered to overcome these limitations, providing robust BBB crossing capabilities and linear dose-exposure correlations critical for in vivo medulloblastoma and brain metastasis modeling [2].
PF-5274857 demonstrates superior binding affinity and pathway suppression compared to the foundational baseline inhibitor cyclopamine. While cyclopamine typically exhibits an IC50 in the ~46 nM range, PF-5274857 achieves an IC50 of 5.8 nM and a Ki of 4.6 nM for SMO, completely blocking Shh-induced Gli1 activity with an IC50 of 2.7 nM .
| Evidence Dimension | In vitro SMO inhibition (IC50) |
| Target Compound Data | 5.8 nM (Gli1 suppression IC50 of 2.7 nM) |
| Comparator Or Baseline | Cyclopamine (~46 nM) |
| Quantified Difference | ~8-fold higher potency in SMO inhibition |
| Conditions | In vitro competitive binding assay and MEF cell transcriptional activity assay |
Nanomolar potency ensures complete pathway suppression at lower doses, minimizing off-target effects and solvent toxicity in sensitive cellular assays.
A primary differentiator for PF-5274857 is its optimized ability to cross the blood-brain barrier, a limitation for many standard SMO inhibitors. PF-5274857 effectively crosses the BBB within 4 hours post-dose (10 mg/kg, i.h.) and achieves an in vivo IC50 of 8.9 nM in medulloblastoma allograft models, directly downregulating brain tumor Hh activity .
| Evidence Dimension | In vivo target inhibition (IC50) in CNS models |
| Target Compound Data | 8.9 nM (in vivo IC50) |
| Comparator Or Baseline | Standard SMO inhibitors lacking optimized BBB penetrance |
| Quantified Difference | Robust downregulation of Hh pathway activity in the brain within 4 hours |
| Conditions | Ptch+/- p53+/- medulloblastoma allograft mice models |
High BBB penetrance is essential for procuring a reliable reference compound for CNS-targeted Hh pathway research, preventing false negatives in orthotopic models.
Compared to vismodegib (GDC-0449), which exhibits poor aqueous solubility (9.5 μg/mL) leading to non-linear pharmacokinetics at high doses, PF-5274857 offers a highly predictable PK profile [1]. It demonstrates an apparent volume of distribution of 5.6 L/kg and a half-life of 1.7 hours in rodent models, ensuring linear dose-exposure correlations .
| Evidence Dimension | Pharmacokinetic predictability and volume of distribution |
| Target Compound Data | Apparent volume of distribution of 5.6 L/kg; linear PK |
| Comparator Or Baseline | Vismodegib (non-linear PK due to 9.5 μg/mL solubility) |
| Quantified Difference | Stable, linear dose-exposure correlation vs. non-linear saturation |
| Conditions | In vivo pharmacokinetic profiling (p.o. administration) |
Predictable, linear pharmacokinetics simplify formulation development and dosing regimens in preclinical animal studies, reducing material waste.
To ensure phenotypic changes are strictly due to SMO antagonism, PF-5274857 was evaluated against a broad panel of protein kinases. It shows less than 20% inhibition against the panel at a high concentration of 1 μM, providing a cleaner selectivity profile than many broad-spectrum pathway inhibitors .
| Evidence Dimension | Off-target kinase inhibition |
| Target Compound Data | <20% inhibition at 1 μM |
| Comparator Or Baseline | Broad-spectrum kinase inhibitors (baseline) |
| Quantified Difference | Minimal off-target kinase activity at micromolar concentrations |
| Conditions | Broad panel kinase screening assay at 1 μM |
High selectivity ensures that observed phenotypic changes are strictly due to SMO antagonism, which is critical for target validation and mechanism-of-action studies.
Due to its validated blood-brain barrier penetrance and robust in vivo efficacy (IC50 of 8.9 nM), PF-5274857 is the preferred SMO antagonist for orthotopic medulloblastoma and brain metastasis models, preventing the false negatives common with poorly penetrant alternatives [1].
With its high selectivity (<20% kinase inhibition at 1 μM) and nanomolar potency (Ki of 4.6 nM), this compound serves as a highly reliable reference standard for dissecting canonical Hh signaling and Gli1 transcriptional regulation in vitro without confounding off-target effects .
Because it overcomes the non-linear pharmacokinetic limitations of vismodegib, PF-5274857 is utilized as a comparator in the development of next-generation SMO inhibitors to benchmark linear pharmacokinetics, oral bioavailability, and CNS exposure [2].